(E)-N'-(3,4-dimethoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
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Description
(E)-N'-(3,4-dimethoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
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Biological Activity
(E)-N'-(3,4-dimethoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a compound belonging to the hydrazone family, characterized by its unique structural features that include a pyrazole ring and a naphthyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure
The molecular formula of this compound is C21H20N4O3. The compound features a hydrazone linkage (C=N) and various functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Anticancer Activity : The compound may induce apoptosis in cancer cells by targeting signaling pathways associated with cell survival and proliferation. Research indicates that compounds with similar structures can inhibit the Bcl-2 protein, leading to increased apoptosis in cancer cell lines .
- Antimicrobial Effects : The mechanism may involve disrupting bacterial cell wall synthesis or interfering with essential enzymatic functions in microbial pathogens.
- Anti-inflammatory Properties : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation .
Biological Activity Data
Research studies have evaluated the biological activities of this compound through various assays. Below is a summary of its biological activity based on available data:
Case Studies
Several studies have highlighted the potential of this compound in various therapeutic applications:
- Anticancer Study : A study investigated the effect of this compound on human cancer cell lines. Results showed significant cytotoxicity at low concentrations, with mechanisms involving mitochondrial dysfunction and caspase activation leading to apoptosis .
- Antimicrobial Evaluation : In another study, the compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The results suggested that the compound could be developed as a new class of antibiotics.
- Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties revealed that treatment with this compound significantly decreased levels of inflammatory markers in vitro, indicating its potential use in treating inflammatory diseases .
Properties
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-29-21-11-10-15(12-22(21)30-2)14-24-27-23(28)20-13-19(25-26-20)18-9-5-7-16-6-3-4-8-17(16)18/h3-14H,1-2H3,(H,25,26)(H,27,28)/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRNTFPPXSTTFQ-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.